7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine
説明
特性
IUPAC Name |
9-(3-methylphenyl)-11-pyridin-3-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O/c1-14-6-4-7-15(12-14)22-19-20(17-9-2-3-10-18(17)30-22)25-23-26-27-28-29(23)21(19)16-8-5-11-24-13-16/h2-13,21-22H,1H3,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYBBNLLDYIWLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NN=NN5C3C6=CN=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine is a member of the tetrazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies demonstrating its potential therapeutic applications.
Synthesis of the Compound
The synthesis of 7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine typically involves a multicomponent reaction (MCR) that integrates various precursors such as aldehydes and tetrazole derivatives. The use of triethylamine as a catalyst has been reported to enhance yields and facilitate the formation of the desired heterocyclic structure .
Biological Activity Overview
The biological activities of this compound have been investigated across various studies, focusing on its anticancer properties and enzyme inhibition capabilities. The following sections summarize key findings related to its biological activity.
Anticancer Activity
A significant focus of research has been on the compound's cytotoxic effects against different cancer cell lines:
- Cell Lines Tested : The compound has shown promising results against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer) .
- Cytotoxicity Assays : The MTT assay demonstrated that certain derivatives exhibited potent anticancer activities, particularly those with specific substitutions at the 7-position of the tetrazolo-pyrimidine structure .
Enzyme Inhibition
The compound also exhibits inhibitory effects on various enzymes:
- Monoamine Oxidase (MAO) Inhibition : Compounds similar to 7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine have been evaluated for their ability to inhibit MAO A and B. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in several neurological disorders .
- Cholinesterase Inhibition : The compound's potential as an inhibitor of acetylcholinesterase (AChE) has also been explored, indicating possible applications in treating Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents at the 6 and 7 positions significantly influence anticancer potency. For instance, compounds with electron-withdrawing groups at these positions generally exhibit enhanced cytotoxicity against selected cancer cell lines .
| Compound | Substituent | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| 4b | 4-Nitrophenyl | 2.5 | HCT-116 |
| 4h | Pyrrole | 3.0 | MCF-7 |
| 4e | 2-Nitrophenyl | 5.0 | MDA-MB-231 |
| 4a | 4-Chlorophenyl | 1.8 | A549 |
Case Studies
Several studies have documented the efficacy of this compound in preclinical settings:
- Cytotoxic Evaluation : A recent study evaluated a series of tetrazolo-pyrimidines for their cytotoxic effects against multiple cancer cell lines using the MTT assay. The results indicated that specific substitutions led to significant enhancements in anticancer activity .
- Enzyme Inhibition Studies : Research on enzyme inhibition highlighted that certain derivatives not only inhibited MAO but also showed selectivity between MAO A and B isoforms. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
類似化合物との比較
Substituent Variations and Physicochemical Properties
The table below compares the target compound with analogs differing in aryl substituents:
Key Observations :
Key Insights :
Structural-Activity Relationships (SAR) :
Stability and Reactivity
- Thermal Stability: The chromeno-tetrazolo-pyrimidine core is thermally stable, but substituents like chloro may further enhance decomposition temperatures .
- Chemical Reactivity : The pyridinyl group’s nitrogen atoms enable coordination with metal ions, suggesting applications in catalysis or materials science .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
